Tyrosine, 3-hydroxy-O-methyl-

Description

Contextualization of 3-O-Methyldopa (3-OMD) within Amino Acid Metabolism and Neurotransmitter Precursor Pathways

3-O-Methyldopa is intricately linked to the metabolic cascade of catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org The synthesis of these vital signaling molecules begins with the amino acid L-tyrosine. A key step in this pathway is the conversion of L-tyrosine to L-DOPA. wikipedia.orgmdpi.com While L-DOPA is a direct precursor to dopamine, it can also be metabolized through an alternative route involving O-methylation. wikipedia.orgwikipedia.org

This is where 3-OMD emerges. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA's catechol ring, forming 3-O-Methyldopa. wikipedia.orgwiley.com This process represents a significant metabolic fate for L-DOPA, particularly when the primary pathway to dopamine is saturated or inhibited. taylorandfrancis.com Thus, 3-OMD is not a direct precursor to a neurotransmitter itself but rather a methylated by-product of a critical precursor. taylorandfrancis.com Its formation and accumulation can influence the availability of L-DOPA for dopamine synthesis. mdpi.com

Historical Perspectives on the Research of O-Methylated Catechol Metabolites

The scientific journey to understanding O-methylated catechol metabolites like 3-OMD began with the discovery of the enzyme responsible for their formation, Catechol-O-methyltransferase (COMT). This enzyme was first identified in 1957 by the biochemist Julius Axelrod. wikipedia.org His groundbreaking work, which earned him a Nobel Prize, unveiled a major pathway for the metabolic inactivation of catecholamines. nih.gov

Initially, research focused on the role of COMT in breaking down neurotransmitters like dopamine, norepinephrine, and epinephrine. nih.gov However, with the advent of L-DOPA therapy for Parkinson's disease, the significance of COMT's action on this precursor molecule became increasingly apparent. wiley.com Researchers observed the formation of a then-unidentified metabolite in patients treated with L-DOPA, which was later identified as 3-O-Methyldopa. This discovery shifted some of the research focus towards understanding the pharmacokinetics and physiological effects of this O-methylated derivative. taylorandfrancis.commdpi.com Early studies in the 1970s began to investigate the plasma levels of 3-OMD in patients undergoing L-DOPA treatment and its potential implications. jst.go.jp

Significance of 3-OMD as a Major Metabolite of L-3,4-Dihydroxyphenylalanine (L-DOPA)

The formation of 3-O-Methyldopa is a primary metabolic route for L-DOPA, especially under conditions of peripheral L-DOPA administration. wikipedia.orgwikipedia.org When L-DOPA is administered, it is subject to metabolism by two main enzymes in the periphery: aromatic L-amino acid decarboxylase (AADC) and COMT. mdpi.com To increase the bioavailability of L-DOPA to the brain, AADC inhibitors are often co-administered. taylorandfrancis.commdpi.com This inhibition, however, shunts a larger proportion of L-DOPA towards metabolism by COMT, leading to a significant increase in the production of 3-OMD. taylorandfrancis.com

One of the most notable characteristics of 3-OMD is its long plasma half-life, which is approximately 15 hours, significantly longer than that of L-DOPA. wikipedia.orgtaylorandfrancis.com This extended half-life leads to the accumulation of 3-OMD in the plasma and cerebrospinal fluid of individuals undergoing long-term L-DOPA therapy. wikipedia.org This accumulation is a key area of research, as elevated levels of 3-OMD may compete with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter system. mdpi.comresearchgate.net This competition can potentially reduce the amount of L-DOPA that reaches the brain, thereby affecting its therapeutic efficacy. mdpi.com

Furthermore, 3-OMD is considered a key biochemical marker for certain inborn errors of metabolism, such as aromatic L-amino acid decarboxylase (AADC) deficiency, where its levels are markedly elevated. lumiprobe.comamegroups.org

Detailed Research Findings

Numerous studies have delved into the biochemical and physiological consequences of 3-OMD formation and accumulation.

Enzymatic Formation: The synthesis of 3-OMD is catalyzed by COMT, a magnesium-dependent enzyme. wiley.com COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which are encoded by the same gene. wikipedia.orgaacrjournals.org S-COMT is the predominant form in most tissues. aacrjournals.org The reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). wikipedia.orgwiley.com

Pharmacokinetic Properties: As highlighted, 3-OMD has a significantly longer half-life than L-DOPA. wikipedia.org This leads to its accumulation with chronic L-DOPA administration. mdpi.com Research has shown that plasma levels of 3-OMD can become substantially elevated in patients treated with L-DOPA. mdpi.com

Competition for Transport: A critical aspect of 3-OMD's significance lies in its ability to compete with L-DOPA for transport mechanisms. mdpi.com Both molecules utilize the large neutral amino acid (LNAA) transporter to cross the intestinal wall and the blood-brain barrier. mdpi.comresearchgate.net Elevated concentrations of 3-OMD can saturate these transporters, thereby impeding the efficient uptake of L-DOPA into the central nervous system. mdpi.com

Cellular Effects: In vitro studies using neuronal cell lines have explored the direct effects of 3-OMD. Some research suggests that 3-OMD can inhibit the uptake of dopamine and may induce cytotoxic effects through oxidative stress and by affecting mitochondrial membrane potential. researchgate.netnih.gov Other studies have indicated that 3-OMD can inhibit the neuroprotective effects of L-DOPA that are mediated by astrocytes. caymanchem.com

Behavioral and Motor Effects: Animal studies have investigated the behavioral consequences of elevated 3-OMD levels. Intracerebroventricular injections of 3-OMD in rats have been shown to impair locomotor activity and decrease the dopamine turnover rate in the striatum. jst.go.jpresearchgate.netnih.gov

The following interactive data tables summarize key aspects of the compounds and processes discussed:

Table 1: Key Compounds in the L-DOPA Metabolic Pathway

| Compound Name | Abbreviation | Role |

|---|---|---|

| Tyrosine, 3-hydroxy-O-methyl- | 3-OMD | Major metabolite of L-DOPA. wikipedia.org |

| L-3,4-Dihydroxyphenylalanine | L-DOPA | Precursor to dopamine. wikipedia.org |

| Dopamine | DA | Neurotransmitter. wikipedia.org |

| S-adenosyl-L-methionine | SAM | Methyl group donor in the formation of 3-OMD. wikipedia.org |

Table 2: Enzymes and Transporters Involved in 3-OMD Metabolism

| Name | Abbreviation | Function |

|---|---|---|

| Catechol-O-methyltransferase | COMT | Enzyme that catalyzes the formation of 3-OMD from L-DOPA. wikipedia.orgwiley.com |

| Aromatic L-amino acid decarboxylase | AADC | Enzyme that converts L-DOPA to dopamine. mdpi.com |

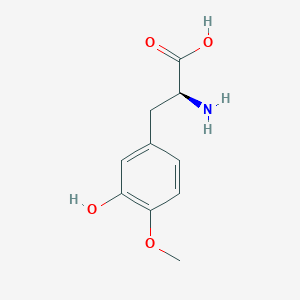

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPIKKZQGWJMW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963096 | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-01-8, 35296-56-1 | |

| Record name | 4-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa, 4-O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVODOPA, 4-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of 3 O Methyldopa

Precursors and Substrates in 3-OMD Formation

The synthesis of 3-OMD is dependent on the availability of specific precursors and substrates that fuel the enzymatic reaction.

L-DOPA as the Primary Substrate

The primary and direct precursor for the formation of 3-O-Methyldopa is L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgmdpi.com L-DOPA is a critical molecule in its own right, serving as a precursor in the biosynthesis of dopamine (B1211576). wikipedia.org However, L-DOPA is also a substrate for the enzyme Catechol-O-methyltransferase (COMT), which catalyzes its conversion to 3-OMD. ncats.iomdpi.com This metabolic diversion becomes particularly significant in clinical contexts where L-DOPA is administered therapeutically. semanticscholar.org The competition between the pathways for dopamine synthesis and 3-OMD formation is a key aspect of L-DOPA metabolism. wikipedia.org

Role of S-Adenosyl Methionine (SAM) as a Methyl Donor

The methylation of L-DOPA to form 3-OMD requires a methyl group donor. This role is fulfilled by S-Adenosyl Methionine (SAM). wikipedia.orgwikipedia.org SAM is a common cosubstrate involved in numerous methyl group transfer reactions throughout the body. wikipedia.org It is synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.orgresearchgate.net In the COMT-catalyzed reaction, SAM provides the methyl group that is transferred to the 3-hydroxyl group of L-DOPA's catechol ring, resulting in the formation of 3-OMD and S-adenosylhomocysteine (SAH). wikipedia.orgnih.gov The availability of SAM can, therefore, influence the rate of 3-OMD production. nih.gov

Catechol-O-Methyltransferase (COMT) Activity in 3-OMD Synthesis

The central enzyme responsible for the synthesis of 3-OMD is Catechol-O-Methyltransferase (COMT). wikipedia.orgncats.io This enzyme plays a pivotal role in the metabolism of catecholamines and other catechol-containing compounds. researchgate.netnih.gov

Isoforms and Tissue Distribution of COMT Relevant to 3-OMD Formation

COMT exists in two main isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which are encoded by a single gene. helsinki.fiacs.org

S-COMT: This isoform is found in the cytoplasm and is abundant in various peripheral tissues, including the liver, kidneys, and gut wall. nih.govhelsinki.fi S-COMT is considered to be more involved in the elimination of biologically active or toxic catechols from exogenous sources. researchgate.net

MB-COMT: Anchored to intracellular membranes, MB-COMT is the predominant isoform in the brain, with significant activity in regions like the cerebral cortex and hippocampus. helsinki.fiacs.orgresearchgate.net It is thought to be primarily responsible for the O-methylation of catecholamine neurotransmitters. researchgate.net

Both isoforms are widely distributed throughout the body and contribute to the formation of 3-OMD. researchgate.net The liver is a major site of L-DOPA O-methylation. taylorandfrancis.com In humans, S-COMT levels are generally higher than MB-COMT levels in most tissues, with the exception of the brain. wiley.com

Table 1: Tissue Distribution of COMT Isoforms

| Isoform | Primary Location | Key Tissues |

| S-COMT | Cytoplasm | Liver, Kidneys, Gut Wall nih.govhelsinki.fi |

| MB-COMT | Intracellular Membranes | Brain (Cerebral Cortex, Hippocampus) helsinki.fiacs.orgresearchgate.net |

Enzymatic Kinetics and Substrate Affinity of COMT for L-DOPA

The two isoforms of COMT exhibit different kinetic properties in their interaction with L-DOPA. Studies have shown that the maximal reaction rate (Vmax) of S-COMT for L-DOPA is somewhat higher than that of MB-COMT. nih.gov However, MB-COMT displays a significantly higher affinity (lower Km value) for catecholamine substrates compared to S-COMT. nih.gov Specifically, S-COMT has about a 15-fold higher Km value for catecholamines than MB-COMT. nih.govresearchgate.net MB-COMT also demonstrates a higher affinity for the coenzyme S-adenosyl-L-methionine (SAM). nih.gov

Table 2: Kinetic Properties of Human COMT Isoforms for L-DOPA

| Kinetic Parameter | S-COMT | MB-COMT |

| Vmax (Catalytic Number) | Somewhat higher than MB-COMT nih.gov | Somewhat lower than S-COMT nih.gov |

| Km for Catecholamines | ~15 times higher than MB-COMT nih.govresearchgate.net | Lower affinity than S-COMT nih.govresearchgate.net |

| Affinity for SAM (Ks) | Lower (Ks ~20.2 µM) nih.gov | Higher (Ks ~3.4 µM) nih.gov |

Influence of Aromatic L-Amino Acid Decarboxylase (AADC) Activity on 3-OMD Production Pathways

Aromatic L-Amino Acid Decarboxylase (AADC), also known as dopa decarboxylase, is the enzyme that converts L-DOPA into dopamine. wikipedia.org The activity of AADC directly influences the amount of L-DOPA available to be metabolized by COMT into 3-OMD. wikipedia.orgokayama-u.ac.jp

When AADC activity is inhibited, the primary metabolic pathway for L-DOPA shifts towards O-methylation by COMT, leading to increased production of 3-OMD. semanticscholar.orgnih.gov This is particularly relevant in the context of treatment for Parkinson's disease, where L-DOPA is often co-administered with AADC inhibitors to prevent its peripheral conversion to dopamine. semanticscholar.orgokayama-u.ac.jp

Conversely, in conditions where AADC is deficient, such as AADC deficiency, there is an accumulation of L-DOPA. karger.comufrgs.br This excess L-DOPA is then shunted into the COMT pathway, resulting in significantly elevated levels of 3-OMD in plasma and cerebrospinal fluid. wikipedia.orgufrgs.braadcnews.com This makes 3-OMD a key biomarker for diagnosing AADC deficiency. aadcnews.comclinicaltrials.gov Therefore, the activity of AADC is a critical determinant of the flux of L-DOPA through the 3-OMD production pathway.

Metabolism and Catabolism of 3 O Methyldopa

Pathways for Further Biotransformation of 3-OMD

The initial and rate-limiting step in the catabolism of 3-OMD is its conversion to vanilpyruvate. This intermediate is then further metabolized to vanillactate.

The first step in the breakdown of 3-O-Methyldopa is a transamination reaction catalyzed by the enzyme tyrosine aminotransferase . In this reaction, the amino group of 3-OMD is transferred to an α-keto acid, typically α-ketoglutarate, resulting in the formation of vanilpyruvate and glutamate. This conversion is a pivotal point in the metabolic fate of 3-OMD, diverting it from potential interactions with other metabolic pathways.

Following its formation, vanilpyruvate is rapidly reduced to vanillactate . This reduction is the final step in the primary catabolic pathway of 3-OMD. The resulting vanillactate is a more water-soluble compound, facilitating its elimination from the body through urine.

Role of Specific Enzymes in 3-OMD Degradation

The degradation of 3-O-Methyldopa is dependent on the function of specific enzymes that catalyze each step of its catabolism.

The transamination of 3-OMD is specifically mediated by tyrosine aminotransferase , an enzyme primarily found in the liver. This enzyme exhibits broad substrate specificity, acting on various aromatic amino acids, including tyrosine and 3-OMD.

The subsequent reduction of vanilpyruvate to vanillactate is carried out by two key enzymes: aromatic α-keto acid reductase and, to a lesser extent, lactate dehydrogenase . Studies have shown that aromatic α-keto acid reductase is the predominant enzyme responsible for this conversion in the liver. Lactate dehydrogenase, while capable of catalyzing this reaction, plays a more minor role. The relative contribution of these enzymes can vary depending on tissue type and metabolic conditions.

Metabolic Flux and Intermediates in 3-OMD Catabolism

The metabolism of 3-O-Methyldopa is characterized by a relatively slow turnover rate, leading to its accumulation in plasma, especially with chronic L-DOPA administration. The biological half-life of 3-OMD is significantly longer than that of its precursor, L-DOPA.

The primary intermediates in the catabolism of 3-OMD are vanilpyruvate and the final product, vanillactate . Research has identified these compounds as the major metabolites of 3-OMD found in urine. The concentration of these intermediates can provide insights into the rate of 3-OMD metabolism and the activity of the involved enzymes.

Below is an interactive table summarizing the key compounds involved in the metabolism and catabolism of 3-O-Methyldopa.

| Compound Name | Abbreviation | Role in Pathway |

| Tyrosine, 3-hydroxy-O-methyl- | 3-OMD | Starting compound |

| Vanilpyruvate | Intermediate metabolite | |

| Vanillactate | Final metabolite | |

| α-Ketoglutarate | Co-substrate in transamination | |

| Glutamate | Product of transamination |

Molecular and Cellular Roles of 3 O Methyldopa

Interactions with Amino Acid Transport Systems

3-O-methyldopa (3-OMD), a major metabolite of L-DOPA, significantly interacts with amino acid transport systems, which has implications for L-DOPA's therapeutic efficacy. These interactions primarily occur at key biological barriers, including the intestines and the blood-brain barrier.

Competition with L-DOPA for Large Neutral Amino Acid Transporters (LAT1) at Biological Barriers

3-OMD and L-DOPA, both being large neutral amino acids, share the same transport system, the L-type amino acid transporter 1 (LAT1), for passage across biological membranes. semanticscholar.org This shared pathway leads to competitive inhibition, where elevated concentrations of 3-OMD can hinder the transport of L-DOPA. semanticscholar.org This competition is a critical factor as the LAT1 transporter operates via a saturable mechanism, meaning that an excess of one substrate (3-OMD) can limit the uptake of another (L-DOPA). semanticscholar.org

Due to its significantly longer half-life of approximately 15 hours compared to about one hour for L-DOPA, 3-OMD tends to accumulate in the plasma and brain of patients undergoing chronic L-DOPA therapy. wikipedia.orgnih.gov This accumulation can lead to sustained competition at LAT1 sites, potentially reducing the bioavailability of L-DOPA for conversion into dopamine (B1211576) within the central nervous system. semanticscholar.orgmdpi.com

Impact on Intestinal Absorption of L-DOPA

The intestinal absorption of L-DOPA is a crucial step for its therapeutic action. This process is mediated by a specific transport system in the proximal small intestine (duodenum and jejunum). wiley.com 3-OMD acts as a competitive inhibitor of L-DOPA's intestinal absorption. mdpi.comresearchgate.net The accumulation of 3-OMD, particularly with repeated L-DOPA administration, may compete with L-DOPA at the large neutral amino acid transport carriers in the gastrointestinal tract. mdpi.comresearchgate.net This competition can reduce the amount of L-DOPA that is absorbed into the bloodstream and subsequently delivered to the brain. mdpi.comwiley.com

A study involving continuous intrajejunal infusion of a levodopa-carbidopa intestinal gel found that while plasma levels of L-DOPA were stabilized, 3-OMD still accumulated, with the 3-OMD to levodopa (B1675098) plasma exposure ratio being substantial. scispace.comnih.gov This highlights the continuous production and potential for competitive interaction of 3-OMD even with modified L-DOPA delivery systems.

Influence on Blood-Brain Barrier Transport Mechanisms

The transport of L-DOPA across the blood-brain barrier (BBB) is a vital, carrier-mediated process necessary for its central effects. mdpi.comcapes.gov.br 3-OMD competes with L-DOPA for this transport system, specifically the L-system, which includes the LAT1 transporter. semanticscholar.orgcapes.gov.br Research in rats has demonstrated that 3-OMD inhibits the penetration of L-DOPA across the BBB. capes.gov.br The uptake of 3-OMD itself into the brain is composed of both a nonsaturable and a saturable component, similar to L-DOPA, indicating they share the same mediated transport system. capes.gov.br

This competitive inhibition at the BBB is a significant factor because elevated plasma levels of 3-OMD can impair the efficient uptake of L-DOPA into the central nervous system. semanticscholar.orgwikipedia.org However, some studies have yielded contrasting results. One study in cynomolgus monkeys using positron emission tomography (PET) with 6-[18F]fluorodopa (a tracer for L-DOPA) found that plasma concentrations of 3-OMD equivalent to those in patients on chronic L-DOPA therapy did not significantly alter the blood-brain transfer rate of the tracer. au.dk This suggests the clinical impact of this competition might be complex and warrants further investigation.

Interactive Data Table: Competition at Biological Barriers

| Biological Barrier | Transporter System | Interaction | Consequence | References |

| Intestinal Wall | Large Neutral Amino Acid Transporters (LNAA) | Competitive Inhibition | Reduced L-DOPA absorption from the gut | mdpi.comwiley.comresearchgate.net |

| Blood-Brain Barrier | Large Neutral Amino Acid Transporter 1 (LAT1) / L-system | Competitive Inhibition | Impaired L-DOPA transport into the brain | semanticscholar.orgwikipedia.orgmdpi.comcapes.gov.br |

Modulation of Neurotransmitter Dynamics in Experimental Models

In experimental settings, 3-OMD has been shown to directly influence the dynamics of neurotransmitters, particularly dopamine, within the brain. These studies, often utilizing animal models and cell cultures, provide insights into the cellular mechanisms that may underlie some of the clinical observations associated with long-term L-DOPA therapy.

Effects on Dopamine Synthesis and Efflux in Striatal Slices

Studies using rat striatal slices have revealed a complex role for 3-OMD in modulating dopamine levels. When L-DOPA is introduced to these slices, there is an increase in both the spontaneous and potassium chloride-evoked efflux (release) of dopamine. nih.gov However, in the presence of 3-OMD, the L-DOPA-induced increase in spontaneous dopamine efflux is significantly reduced. nih.gov

Inhibition of Dopamine Transporter and Uptake in Neuronal Cells

3-OMD has been demonstrated to inhibit the dopamine transporter (DAT) and the uptake of dopamine in both rat brain striatal membranes and in catecholamine-producing PC12 neuronal cells. researchgate.netnih.gov The inhibition of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, can alter the concentration and duration of dopamine signaling.

Biochemical analyses have shown that a single administration of 3-OMD can decrease the dopamine turnover rate in the rat striatum. researchgate.netnih.gov In vitro studies with PC12 cells further support the inhibitory effect of 3-OMD on dopamine uptake. researchgate.net This action as a competitive substrate for dopamine uptake in the central nervous system suggests another mechanism by which 3-OMD can interfere with normal dopaminergic function. mdpi.comresearchgate.net

Interactive Data Table: Effects on Dopamine Dynamics

| Experimental Model | Parameter Measured | Effect of 3-OMD | Finding | References |

| Rat Striatal Slices | Spontaneous Dopamine Efflux (with L-DOPA) | Reduction | Significantly smaller increase in dopamine release | nih.gov |

| Rat Striatal Slices | Tissue Dopamine Concentration (after L-DOPA superfusion) | Increase | Higher levels of dopamine retained within the tissue | nih.gov |

| Rat Striatal Membranes | Dopamine Transporter (DAT) Activity | Inhibition | Reduced dopamine uptake | researchgate.netnih.gov |

| PC12 Neuronal Cells | Dopamine Uptake | Inhibition | Reduced dopamine uptake | researchgate.netnih.gov |

| Rat Striatum (in vivo) | Dopamine Turnover Rate | Decrease | Reduced ratio of DOPAC/DA | researchgate.netnih.gov |

Influence on Catecholamine Levels and Turnover Rates in Rodent Brain

3-O-Methyldopa (3-OMD), a major metabolite of L-DOPA, has been shown to exert a notable influence on catecholamine levels and their turnover rates within the rodent brain. researchgate.netnih.gov Studies in rats have demonstrated that the administration of 3-OMD can lead to significant alterations in the dopaminergic system.

One key finding is that 3-OMD can decrease the dopamine (DA) turnover rate in the rat striatum. researchgate.netnih.gov Following a single intracerebroventricular injection of 1 micromole of 3-OMD, the dopamine turnover rate, as measured by the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (DOPAC/DA), was reduced by 40.0%. researchgate.netnih.gov Subchronic administration of 3-OMD in rats also resulted in a significant decrease in the levels of dopamine metabolites, including DOPAC, 3-methoxytyramine (3-MT), and homovanillic acid (HVA), while the level of dopamine itself in the striatum did not show a significant change. nih.gov This suggests that 3-OMD may interfere with the normal metabolism and breakdown of dopamine.

Furthermore, research indicates that 3-OMD can impair locomotor activity in rats, an effect that is linked to its impact on the dopamine neuron system. nih.govnih.gov The decreased locomotor activity and dopamine turnover caused by 3-OMD administration could be reversed to normal levels by the acute administration of L-DOPA, further supporting the connection between 3-OMD and the dopaminergic pathways. nih.gov

The regional distribution of catecholamines in the rat brain is also affected by 3-OMD. nih.govnih.gov Studies have identified the presence of 3-OMD in various brain regions, with the highest concentrations found in the hippocampus and the somatomotor and pyriform cortex. nih.gov Interestingly, aging appears to influence 3-OMD levels, with a marked increase observed in all cortical areas and the hippocampus of aged rats, while levels in the striatum remained unchanged. nih.gov

The table below summarizes the effects of 3-OMD administration on dopamine and its metabolites in the rat striatum.

| Compound | Effect of 3-OMD Administration | Reference |

|---|---|---|

| Dopamine (DA) | No significant change with subchronic administration | nih.gov |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Significantly decreased with subchronic administration | nih.gov |

| 3-methoxytyramine (3-MT) | Significantly decreased with subchronic administration | nih.gov |

| Homovanillic acid (HVA) | Significantly decreased with subchronic administration | nih.gov |

| Dopamine Turnover Rate (DOPAC/DA) | Decreased by 40.0% with a single administration | researchgate.netnih.gov |

Potential Interactions with Astrocytic Functions

3-O-Methyldopa has been found to interact with astrocytes, the supportive glial cells in the central nervous system, and can influence their functions, particularly in relation to L-DOPA. nih.govmedchemexpress.commedchemexpress.com Astrocytes play a role in the neuroprotective effects of L-DOPA on dopaminergic neurons, and 3-OMD appears to counteract these beneficial effects. nih.gov

In mixed cultures of mesencephalic neurons and striatal astrocytes, L-DOPA treatment enhances the viability of dopaminergic neurons. nih.govncats.io However, the simultaneous presence of 3-OMD almost completely inhibits this neuroprotective effect. nih.govncats.io This inhibition is thought to occur because 3-OMD competes with L-DOPA for uptake into astrocytes. nih.gov

Research has shown that 3-OMD inhibits the uptake of L-DOPA into striatal astrocytes. nih.gov Furthermore, the release of glutathione (B108866), a key antioxidant, from astrocytes following L-DOPA treatment is also inhibited by the concurrent exposure to 3-OMD. nih.gov These findings suggest that 3-OMD interferes with the astrocyte-mediated mechanisms that support dopaminergic neuron health. nih.govmedchemexpress.commedchemexpress.com

The table below outlines the observed interactions of 3-OMD with astrocytic functions in the context of L-DOPA treatment.

| Astrocytic Function | Effect of 3-OMD | Reference |

|---|---|---|

| L-DOPA-mediated neuroprotection of dopaminergic neurons | Inhibited | nih.govncats.io |

| Uptake of L-DOPA into astrocytes | Inhibited | nih.gov |

| Release of glutathione from astrocytes | Inhibited | nih.gov |

Mechanisms of Action in "False Neurotransmitter" Hypotheses (where applicable, e.g., alpha-methyldopa analogues)

The concept of a "false neurotransmitter" is central to understanding the mechanism of action of some compounds structurally related to 3-OMD, such as alpha-methyldopa. biolife-publisher.itwikipedia.org A false neurotransmitter is a substance that can be taken up by neurons, stored in synaptic vesicles, and released upon nerve stimulation, mimicking the actions of the endogenous neurotransmitter but often with less potency. wikipedia.org

Alpha-methyldopa, an analogue of L-DOPA, is metabolized in adrenergic neurons to alpha-methylnorepinephrine. biolife-publisher.itwikipedia.orgjove.com This metabolite then acts as a false neurotransmitter, displacing the natural neurotransmitter, norepinephrine, from its storage vesicles. biolife-publisher.itjove.com When a nerve impulse arrives, alpha-methylnorepinephrine is released instead of norepinephrine. biolife-publisher.it Since alpha-methylnorepinephrine is a less potent agonist at certain adrenergic receptors, its release leads to a diminished physiological response, such as a reduction in vascular tone. biolife-publisher.it

While 3-OMD itself is a metabolite of L-DOPA, the "false neurotransmitter" hypothesis has been explored more extensively with its analogue, alpha-methyldopa. biolife-publisher.itahajournals.orgnih.gov The structural similarity of O-methylated metabolites of alpha-methyldopa to naturally occurring neurotransmitter metabolites like normetanephrine (B1208972) and metanephrine (B195012) has led to suggestions that they too could act as false transmitters. ahajournals.org Some studies have proposed that the accumulation of metabolites like alpha-methylnorepinephrine in the central nervous system could contribute to the therapeutic effects of alpha-methyldopa by acting as false neurotransmitters and lowering blood pressure. ahajournals.org

However, it is important to note that the false neurotransmitter hypothesis does not fully account for all the pharmacological effects of compounds like alpha-methyldopa, and other mechanisms, including actions within the central nervous system, are also believed to play a significant role. biolife-publisher.itnih.gov

Regulatory Mechanisms and Pharmacological Modulations of 3 O Methyldopa Levels in Research Contexts

Genetic Polymorphisms Affecting COMT Activity and 3-OMD Production (e.g., Val158Met)

The enzyme Catechol-O-methyltransferase (COMT) is responsible for the methylation of Levodopa (B1675098) to form 3-OMD. wikipedia.org Genetic variations within the COMT gene can significantly alter the enzyme's activity, thereby affecting the rate of 3-OMD production. The most extensively studied of these variations is a single nucleotide polymorphism (SNP) known as Val158Met (rs4680). nih.govselfhacked.com This polymorphism involves a substitution of the amino acid valine (Val) with methionine (Met) at codon 158 of the COMT protein. clarityxdna.com

The two resulting versions, or alleles, of the enzyme exhibit different levels of thermal stability and enzymatic activity:

Val (V) allele: Encodes a more active and thermostable form of the COMT enzyme. nih.govclarityxdna.com

Met (M) allele: Encodes a less active, thermolabile form of the enzyme, with activity that can be up to four times lower than the Val variant. nih.gov

Individuals can inherit two copies of the Val allele (Val/Val), two copies of the Met allele (Met/Met), or one of each (Val/Met). This genetic makeup directly correlates with COMT enzyme activity in a co-dominant fashion, where heterozygous individuals (Val/Met) show intermediate activity. nih.gov Consequently, this polymorphism influences the baseline production of 3-OMD. Research has shown that individuals with the high-activity Val/Val genotype tend to have higher baseline levels of 3-OMD compared to those with the low-activity Met/Met genotype. nih.govresearchgate.net

One study investigating plasma 3-OMD levels in the context of obsessive-compulsive disorder (OCD) found a clear association with the Val158Met polymorphism. In both OCD patients and their unaffected relatives, the low-activity Met allele was associated with reduced plasma 3-OMD levels. nih.govnih.gov The concentration of 3-OMD in OCD patients with the heterozygous genotype (Val/Met) was midway between the two homozygous groups, demonstrating the co-dominant effect of the alleles. nih.gov

Table 1: Impact of COMT Val158Met Genotype on Plasma 3-OMD Levels in OCD Patients

| COMT Genotype | Associated Enzyme Activity | Mean Plasma 3-OMD (ng/mL) ± SD nih.gov |

|---|---|---|

| Met/Met (L/L) | Low | 4.9 ± 2.8 |

| Val/Met (H/L) | Intermediate | 12.5 ± 3.0 |

| Val/Val (H/H) | High | 16.8 ± 1.7 |

This genetic influence is a key consideration in pharmacological research, as the baseline COMT activity can determine an individual's metabolic response to Levodopa and the subsequent accumulation of 3-OMD. nih.govulb.ac.id

Enzymatic Inhibition Strategies and Their Effects on 3-OMD Accumulation

The levels of 3-OMD are significantly modulated by the pharmacological inhibition of key enzymes in the Levodopa metabolic pathway.

COMT inhibitors were developed to prevent the peripheral breakdown of Levodopa, thereby increasing its bioavailability for transport into the central nervous system. nih.govtandfonline.com By blocking the COMT enzyme, these inhibitors mechanistically reduce the conversion of Levodopa to 3-OMD. wikipedia.orgnih.gov This leads to a significant decrease in plasma concentrations of 3-OMD. europa.eu

Entacapone (B1671355), Tolcapone, and Opicapone (B609759) are prominent examples of COMT inhibitors. wikipedia.org While all three reduce 3-OMD formation, they have different pharmacological profiles. nih.gov For instance, research in rats has shown that opicapone provides a more sustained reduction in 3-OMD levels compared to tolcapone. nih.gov Studies have demonstrated that opicapone can reduce plasma 3-OMD levels by as much as 86%. oruen.com

The effect of COMT inhibitors can also be influenced by the COMT Val158Met polymorphism. A study on the effects of entacapone found that the inhibitor's ability to increase Levodopa's area under the concentration curve (AUC) was greatest in individuals with the high-activity (Val/Val) genotype. nih.govresearchgate.net This suggests that individuals who metabolize Levodopa to 3-OMD most rapidly also derive the greatest pharmacokinetic benefit from COMT inhibition. researchgate.net Regardless of genotype, the administration of entacapone suppressed the increase in 3-OMD levels compared to Levodopa given alone. nih.govasahikawa-med.ac.jp

Table 2: Effect of Entacapone on Levodopa Bioavailability (AUC Increase) by COMT Genotype

| COMT Genotype | Fold Increase in Levodopa AUC with Entacapone ± SD nih.govasahikawa-med.ac.jp |

|---|---|

| Met/Met (L/L) | 1.28 ± 0.21 |

| Val/Met (H/L) | 1.41 ± 0.36 |

| Val/Val (H/H) | 1.59 ± 0.26 |

Aromatic L-amino acid decarboxylase (AADC) is another crucial enzyme in Levodopa metabolism, responsible for its conversion to dopamine (B1211576). wikipedia.org To prevent premature conversion in peripheral tissues and increase Levodopa's availability to the brain, it is often co-administered with AADC inhibitors (also known as Dopa-decarboxylase inhibitors or DDCIs) such as Carbidopa and Benserazide. taylorandfrancis.comnih.gov

By blocking the primary decarboxylation pathway, AADC inhibitors inadvertently shunt Levodopa metabolism towards the alternative pathway: O-methylation by COMT. wikipedia.orgtandfonline.comrsc.org This results in a significant increase in the formation and accumulation of 3-OMD. tandfonline.comdovepress.com Therefore, while AADC inhibitors are essential for enhancing Levodopa's primary therapeutic action, they are a direct cause of elevated 3-OMD levels. wikipedia.orgnih.gov This effect is potentiated when COMT inhibitors are not used concurrently. nih.gov

Influence of Other Biochemical Pathways on 3-OMD Metabolism (e.g., homocysteine pathway)

The production of 3-OMD is intrinsically linked to the one-carbon metabolism cycle, specifically the homocysteine pathway. researchgate.netnih.gov The COMT-catalyzed methylation of Levodopa requires a methyl group, which is supplied by the universal methyl donor, S-adenosyl-L-methionine (SAM). wikipedia.orgwiley.com

The metabolic process unfolds as follows:

COMT transfers a methyl group from SAM to Levodopa, producing 3-OMD. sci-hub.stresearchgate.net

In this reaction, SAM is converted to S-adenosylhomocysteine (SAH). sci-hub.stnih.gov

SAH is then hydrolyzed to form homocysteine and adenosine (B11128). researchgate.net

This process demonstrates that the formation of 3-OMD directly leads to the production of homocysteine. researchgate.netresearchgate.net Consequently, factors that influence the homocysteine pathway can, in turn, affect 3-OMD production by altering the availability of SAM. nih.gov The regeneration of SAM from homocysteine is dependent on cofactors such as folate and vitamin B12. sci-hub.stnih.gov Deficiencies in these vitamins can impair the remethylation of homocysteine, potentially limiting the SAM pool available for COMT and thus influencing the rate of 3-OMD synthesis. nih.govcambridge.org This creates a complex biochemical interplay where the metabolism of Levodopa to 3-OMD not only produces homocysteine but is also influenced by the functional state of the pathway that recycles homocysteine. nih.govresearchgate.net

Analytical and Methodological Approaches for 3 O Methyldopa Research

Quantification Techniques in Biological Samples

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a well-established and robust method for the simultaneous analysis of 3-OMD and related compounds like levodopa (B1675098) in biological samples. tandfonline.comnih.govtandfonline.com This technique offers good sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. tandfonline.comtandfonline.com

The principle of HPLC-ED involves the separation of the analyte from other components in the sample matrix using a reversed-phase column, followed by detection based on the electrochemical properties of the molecule. tandfonline.comnih.gov A dual-electrode system operating in a redox mode is often employed to enhance selectivity and minimize interference from endogenous and exogenous substances. tandfonline.comnih.gov

Several studies have reported the successful application of HPLC-ED for quantifying 3-OMD in human plasma. tandfonline.comnih.govsci-hub.se The methods are typically validated for linearity, precision, accuracy, and recovery. tandfonline.comnih.gov For instance, one method demonstrated linearity for 3-OMD over a concentration range of 200–10,000 ng/mL, with a limit of quantification (LOQ) of 100 ng/mL. tandfonline.comsci-hub.se Another study reported a limit of detection of 25.0 ng/mL and a limit of quantitation of 100 ng/mL for 3-OMD in plasma. tandfonline.com The precision of these methods is generally high, with relative standard deviation (RSD) values often below 6%. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of 3-OMD. semanticscholar.orgnih.govtandfonline.com This technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the detection of very low concentrations of the analyte. semanticscholar.orgtandfonline.com

LC-MS/MS methods are particularly valuable for high-throughput screening, such as in newborn screening for aromatic L-amino-acid decarboxylase (AADC) deficiency, where elevated 3-OMD levels are a key biomarker. masdiag.plwiley.comnih.gov The method has been successfully used to quantify 3-OMD in dried blood spots (DBS), demonstrating its suitability for large-scale screening programs. wiley.comnih.gov

In plasma samples, LC-MS/MS methods have shown excellent linearity over a wide range of concentrations, for example, from 50 to 4000 ng/mL. semanticscholar.org The lower limit of quantification (LLOQ) can be as low as 2.5 ng/mL, highlighting the high sensitivity of this technique. tandfonline.com The precision and accuracy of LC-MS/MS methods are typically well within the acceptable limits for bioanalytical method validation. semanticscholar.org It is important to note that chromatographic separation remains crucial to avoid interference from structurally similar compounds. nih.govoup.com

| Technique | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

|---|---|---|---|---|

| HPLC-ED | Plasma | 200 - 10,000 | 100 | tandfonline.comsci-hub.se |

| HPLC-ED | Plasma | - | 100 | tandfonline.com |

| LC-MS/MS | Plasma | 50 - 4000 | 50 | semanticscholar.org |

| LC-MS/MS | Plasma | - | 2.5 | tandfonline.com |

Sample Preparation Methodologies for 3-OMD Analysis

Effective sample preparation is a critical step to ensure accurate and reliable quantification of 3-OMD by removing interfering substances from the biological matrix. The most common techniques are protein precipitation and solid-phase extraction.

Protein Precipitation: This is a straightforward and widely used method for preparing plasma samples. sci-hub.sesemanticscholar.orgtandfonline.com It involves adding a precipitating agent, such as perchloric acid or acetonitrile (B52724), to the plasma sample to denature and remove proteins. tandfonline.comsemanticscholar.orgtandfonline.com The resulting supernatant, containing the analyte of interest, can then be directly injected into the analytical system or undergo further processing. tandfonline.comsemanticscholar.org Studies have shown that protein precipitation with perchloric acid provides good extraction yields of over 94% for 3-OMD. sci-hub.se Similarly, using acetonitrile with formic acid has also been proven effective. tandfonline.com

Solid-Phase Extraction (SPE): While protein precipitation is simpler, SPE can offer a cleaner extract, which is particularly beneficial for LC-MS/MS analysis to minimize matrix effects. One study reported using Oasis HLB cartridges for the extraction of related compounds, demonstrating good extraction yields. sci-hub.se

For the analysis of 3-OMD in dried blood spots (DBS), a simple extraction procedure is typically employed. This involves punching out a small disc from the filter card and extracting the analyte using a suitable solvent, often containing an internal standard. nih.govmdpi.com

Chromatographic Conditions and Detection Parameters for 3-OMD Quantification

The choice of chromatographic conditions is vital for achieving good separation of 3-OMD from other compounds in the sample.

Chromatographic Columns: Reversed-phase C18 columns are frequently used for the separation of 3-OMD in both HPLC-ED and LC-MS/MS methods. tandfonline.comsci-hub.sesemanticscholar.org Other columns, such as C8 and hydrophilic interaction liquid chromatography (HILIC) columns, have also been utilized. sci-hub.senih.govnih.gov The selection of the column depends on the specific requirements of the assay, including the desired separation from potential interferents. semanticscholar.org

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. sci-hub.sesemanticscholar.orgnumberanalytics.com The pH of the aqueous component is often acidic, which is achieved by adding formic acid or using a phosphate (B84403) buffer. tandfonline.comsci-hub.sesemanticscholar.org For instance, a mobile phase of water and methanol (85:15, v/v) with 0.05% formic acid has been successfully used for LC-MS/MS analysis. semanticscholar.org Another HPLC-ED method employed a mobile phase of methanol and a pH 2.88 phosphate buffer (8:92, v/v). sci-hub.se

Detection Parameters: In HPLC-ED, the electrochemical detector is set at a specific potential to oxidize or reduce the analyte, generating a measurable current. tandfonline.comsci-hub.se For LC-MS/MS, detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. semanticscholar.orgnih.gov This involves selecting specific precursor and product ion transitions for 3-OMD and its internal standard, which provides high selectivity and sensitivity. semanticscholar.org A common transition for 3-OMD is m/z 212.0 → 166.0. semanticscholar.org

| Technique | Column | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| HPLC-ED | Reversed-phase C18 | Methanol and pH 2.88 phosphate buffer (8:92, v/v) | Electrochemical Detector | sci-hub.se |

| LC-MS/MS | Atlantis T3 C18 | Water and methanol (85:15, v/v) with 0.05% formic acid | Triple quadrupole MS (MRM mode) | semanticscholar.org |

| LC-MS/MS | C8 | Gradient of water and acetonitrile:methanol (90:10 v/v), both with 0.1% formic acid | Triple quadrupole MS (MRM mode) | nih.gov |

Stability and Storage Considerations for 3-OMD in Research Samples

The stability of 3-OMD in biological samples is a critical factor for ensuring the accuracy of quantitative analysis, especially in studies involving long-term storage.

Studies have demonstrated that 3-OMD is stable in human plasma for extended periods when stored at low temperatures. One study confirmed the stability of 3-OMD in human plasma for at least 683 days at -70°C. semanticscholar.org Another study found satisfactory storage stability for up to 16 weeks at -70°C when plasma samples were stabilized with antioxidants. nih.gov For shorter periods, samples can be stored at -30°C for up to 14 days. mdpi.com

3-OMD has also been shown to be stable through multiple freeze-thaw cycles. semanticscholar.org In dried blood spots, 3-OMD was found to be stable for over 32 days under various storage conditions, including room temperature, refrigeration (4°C), and freezing (-20°C). wiley.comnih.govheikobrennenstuhl.de

Application of Quantitative Methods in Experimental Designs

The analytical methods described above are essential for various experimental designs aimed at investigating the role of 3-OMD.

Pharmacokinetic Studies: Quantitative methods are fundamental to pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion of 3-OMD. These studies have been conducted in animal models, such as dogs, to understand the tissue distribution of 3-OMD following levodopa administration. nih.gov In humans, these methods are used in clinical trials to assess the pharmacokinetics of levodopa and its metabolites, including 3-OMD, and to evaluate the effects of other drugs on its metabolism. tandfonline.comnih.gov For example, a validated HPLC-MS/MS method was successfully applied to a bioequivalence study of two levodopa formulations. semanticscholar.org

In Vitro Assays: While the focus is often on in vivo studies, quantitative methods are also applicable to in vitro assays. These assays can be used to investigate the enzymatic processes involved in the formation of 3-OMD and to screen for potential inhibitors of these pathways.

Biomarker Discovery and Validation: The high-sensitivity LC-MS/MS methods have been instrumental in identifying and validating 3-OMD as a biomarker for certain diseases. For instance, elevated levels of 3-OMD in dried blood spots are a reliable marker for AADC deficiency. wiley.comnih.govnih.gov More recently, untargeted metabolomics using LC-HRMS has revealed 3-O-methyldopa as a potential prognostic biomarker in high-risk neuroblastoma. frontiersin.orgnih.gov

Involvement of 3 O Methyldopa in Pathophysiological Mechanisms in Research Models

Contribution to Altered Neurotransmitter Dynamics in Experimental Neurological Conditions

3-OMD, a major metabolite of L-DOPA, has been shown to actively participate in modulating neurotransmitter systems in various experimental models. wikipedia.orgmdpi.com Its accumulation, particularly during long-term L-DOPA therapy, is linked to significant alterations in dopaminergic function. wikipedia.orgnih.gov

Mechanistic Impact on Dopaminergic Systems in Preclinical Models

In preclinical studies, 3-OMD has demonstrated a clear impact on the dopaminergic system. Research using male Sprague-Dawley rats has shown that intracerebroventricular (ICV) injection of 3-OMD can impair locomotor activities. nih.gov Specifically, a single administration of 1 micromole of 3-OMD resulted in a significant decrease in movement time, total distance traveled, and the number of movements. nih.gov

Biochemical analyses in these models have further elucidated the mechanisms behind these behavioral changes. A single dose of 3-OMD was found to decrease the dopamine (B1211576) turnover rate in the rat striatum by 40.0%. nih.gov Moreover, 3-OMD has been shown to inhibit the dopamine transporter and dopamine uptake in both rat brain striatal membranes and in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.govresearchgate.net Sub-acute administration of 3-OMD over five days also led to significant impairments in locomotor activities and catecholamine levels. nih.gov These findings suggest that 3-OMD can directly interfere with dopamine signaling and function within the brain. mdpi.comnih.gov

Role in Modulating L-DOPA Efficacy in Animal Models

The accumulation of 3-OMD is a significant factor in modulating the therapeutic efficacy of L-DOPA in animal models of Parkinson's disease. wikipedia.orgplos.org Due to its longer half-life of approximately 15 hours compared to L-DOPA's one-hour half-life, 3-OMD accumulates in the plasma and brain of subjects undergoing chronic L-DOPA treatment. wikipedia.orgkarger.com This accumulation can interfere with L-DOPA's effectiveness through several mechanisms.

One key mechanism is the competition between 3-OMD and L-DOPA for transport across the blood-brain barrier. nih.govmdpi.com Additionally, 3-OMD can inhibit the uptake of L-DOPA into the striatum. nih.gov In vitro studies using mixed cultures of mesencephalic neurons and striatal astrocytes have shown that while L-DOPA has a neuroprotective effect on dopaminergic neurons, this effect is inhibited by the simultaneous presence of 3-OMD. nih.govmedchemexpress.com This inhibition is attributed to 3-OMD competing with L-DOPA for uptake into astrocytes. mdpi.com Furthermore, research indicates that 3-OMD can potentiate the toxic effects of L-DOPA. nih.gov This suggests that the accumulation of 3-OMD during long-term L-DOPA therapy may contribute to a reduction in its therapeutic window and potentially exacerbate some of the adverse effects associated with the treatment. nih.govmdpi.com

| Animal Model | 3-OMD Administration | Observed Effects on Dopaminergic System | Impact on L-DOPA Efficacy |

| Male Sprague-Dawley Rats | Single ICV injection (1 micromole) | Decreased dopamine turnover rate by 40.0% in the striatum, impaired locomotor activity. nih.gov | Not directly assessed in this specific experiment. |

| Male Sprague-Dawley Rats | Sub-acute ICV injection (5 days) | Significantly impaired locomotor activities and catecholamine levels. nih.gov | Not directly assessed in this specific experiment. |

| Rat brain striatal membranes | In vitro application | Inhibited dopamine transporter and uptake. nih.govresearchgate.net | Not directly assessed in this specific experiment. |

| MPTP mouse model of Parkinson's disease | L-DOPA priming (100mg/kg, twice daily for 14 days) | Increased L-DOPA and dopamine metabolism, enhanced in L-DOPA primed mice. nih.gov | Decreased ability of the striatum to accumulate L-DOPA and dopamine. nih.gov |

| Mixed cultures of mesencephalic neurons and striatal astrocytes | Co-treatment with L-DOPA | Inhibited the neuroprotective effects of L-DOPA on dopaminergic neurons. nih.govmedchemexpress.com | Competes with L-DOPA for uptake into astrocytes. mdpi.com |

Cellular Toxicity and Oxidative Stress Mechanisms Attributed to 3-OMD in In Vitro Models

In addition to its effects on neurotransmitter dynamics, 3-OMD has been shown to induce cellular toxicity through mechanisms involving mitochondrial dysfunction and oxidative stress in in vitro models. wikipedia.orgnih.gov

Effects on Mitochondrial Membrane Potential

Studies utilizing PC12 cells have demonstrated that 3-OMD can decrease the mitochondrial membrane potential. nih.govresearchgate.net A reduction in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and can be a precursor to apoptosis, or programmed cell death. dntb.gov.ua This finding suggests a direct toxic effect of 3-OMD on neuronal cell health at a subcellular level. nih.gov

Induction of Cytotoxic Effects via Oxidative Stress

The cytotoxic effects of 3-OMD are also mediated through the induction of oxidative stress. wikipedia.orgnih.gov In PC12 cells, 3-OMD has been shown to induce cytotoxic effects that can be blocked by the antioxidant vitamin E (alpha-tocopherol). nih.gov This indicates that the cell damage caused by 3-OMD is, at least in part, due to an increase in reactive oxygen species. nih.gov Furthermore, 3-OMD has been found to potentiate the toxicity of L-DOPA, and these combined toxic effects were also mitigated by vitamin E, suggesting a shared mechanism of oxidative stress. nih.gov Some research has also proposed that 3-OMD may contribute to oxidative DNA damage, which can lead to cell death. wikipedia.org

| In Vitro Model | 3-OMD Treatment | Observed Cellular Effects | Mechanism |

| PC12 cells | Not specified | Decreased mitochondrial membrane potential. nih.govresearchgate.net | Mitochondrial dysfunction. dntb.gov.ua |

| PC12 cells | Not specified | Induced cytotoxic effects. nih.gov | Oxidative stress, blocked by vitamin E. nih.gov |

| PC12 cells | Co-treatment with L-DOPA | Potentiated L-DOPA toxicity. nih.gov | Oxidative stress, blocked by vitamin E. nih.gov |

3-OMD as a Biomarker in Specific Metabolic Disorders in Research Settings

Beyond its role in pathophysiological mechanisms, elevated levels of 3-OMD have proven to be a valuable biomarker in research for screening certain metabolic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. aadcnews.comaadcnews.com

AADC deficiency is a rare, autosomal recessive disorder of biogenic amine metabolism caused by mutations in the DDC gene. aadcnews.comresearchgate.net This deficiency impairs the synthesis of crucial neurotransmitters like dopamine and serotonin. aadcnews.comaadcnews.com Consequently, precursors such as L-DOPA accumulate and are subsequently metabolized to 3-OMD, leading to significantly elevated levels of this compound. aadcnews.comresearchgate.net

The quantification of 3-OMD in dried blood spots (DBS) has emerged as a promising, less invasive screening method in research settings. aadcnews.comnih.gov Traditional diagnostic methods for AADC deficiency often require an invasive lumbar puncture to analyze cerebrospinal fluid. aadcnews.comaadcnews.com In contrast, DBS analysis is a simple and rapid technique. aadcinsights.eu

Interplay between 3-OMD Accumulation and Homocysteine Levels in Experimental Systems

Research in experimental models has illuminated a significant interplay between the accumulation of 3-O-methyldopa (3-OMD), a major metabolite of levodopa (B1675098), and elevated levels of homocysteine. This connection is primarily rooted in the biochemical pathway of levodopa metabolism. The conversion of levodopa to 3-OMD is catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govnih.gov This enzymatic reaction requires S-adenosylmethionine (SAM) as a methyl group donor. sci-hub.sthilarispublisher.com In the process of donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to form homocysteine. sci-hub.stresearchgate.netresearchgate.net

Consequently, the extensive metabolism of levodopa to 3-OMD, particularly during long-term therapy, creates a high demand for SAM, leading to an increased production of SAH and a subsequent rise in homocysteine levels. sci-hub.sthilarispublisher.com This metabolic link has been a focal point of investigation, particularly in the context of Parkinson's disease (PD) models, where levodopa is a cornerstone treatment. frontiersin.org

Studies in rodent models have provided direct evidence of this interaction. For instance, long-term administration of levodopa in mice has been shown to significantly increase homocysteine levels in the substantia nigra, a key brain region affected in Parkinson's disease. cambridge.org Furthermore, research using C57BL/6 mice demonstrated that daily intraperitoneal injections of homocysteine for 36 days led to a significant increase in homocysteine levels in the striatum. researchgate.net This was accompanied by a reduction in dopamine turnover rates and a decrease in tyrosine hydroxylase immunoreactivity in the substantia nigra, indicating that elevated homocysteine itself can be toxic to the dopaminergic system. researchgate.net

Experimental investigations in cell culture models have further elucidated the role of COMT in this process. In astrocyte cultures, activation of COMT resulted in sustained generation and transport of homocysteine to neurons. nih.gov This suggests that the COMT-mediated formation of 3-OMD can directly contribute to an increased homocysteine burden in the central nervous system. nih.gov

The relationship between 3-OMD and homocysteine is further supported by observations that the 3-OMD/levodopa ratio in plasma correlates positively with homocysteine levels. researchgate.net This indicates that the extent of peripheral levodopa methylation to 3-OMD is a significant determinant of circulating homocysteine concentrations. sci-hub.st

The use of COMT inhibitors in experimental models provides further evidence for this interplay. By blocking the conversion of levodopa to 3-OMD, COMT inhibitors can reduce the metabolic drive towards homocysteine production. researchgate.netdovepress.com Animal studies have shown that COMT inhibitors can prevent the levodopa-induced elevation of homocysteine levels by reducing O-methylation. researchgate.net

The following table summarizes key findings from experimental studies on the interaction between 3-OMD and homocysteine.

| Experimental Model | Key Findings | Reference |

| Rodent Models (Mice) | Long-term levodopa treatment significantly increases homocysteine in the substantia nigra. | cambridge.org |

| Rodent Models (C57BL/6 Mice) | Daily homocysteine injections increased striatal homocysteine levels, decreased dopamine turnover, and reduced tyrosine hydroxylase immunoreactivity. | researchgate.net |

| Cell Culture Models (Astrocytes) | COMT activation led to sustained homocysteine generation and transport to neurons. | nih.gov |

| Animal Studies | COMT inhibitors were shown to prevent levodopa-induced increases in homocysteine levels. | researchgate.net |

These findings from experimental systems underscore a direct and mechanistically plausible link between the accumulation of 3-OMD and elevated homocysteine levels, a relationship with potential pathophysiological implications.

Research Models and Experimental Systems for Studying 3 O Methyldopa

In Vitro Cell Culture Models (e.g., PC12 Neuronal Cells, Primary Mesencephalic Neurons, Striatal Slices)

In vitro models are fundamental for dissecting the cellular and molecular effects of 3-OMD in a controlled environment.

PC12 Neuronal Cells: The PC-12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model in neurobiology. nih.govabmgood.comnih.gov These cells synthesize and store dopamine (B1211576), making them a suitable system for studying catecholaminergic neurotoxicity. nih.gov When treated with nerve growth factor (NGF), PC-12 cells differentiate to resemble sympathetic neurons, providing a valuable tool for investigating neuronal processes. nih.govabmgood.com Studies have utilized PC12 cells to demonstrate that 3-OMD can impair dopamine uptake and induce cytotoxic effects through oxidative stress and decreased mitochondrial membrane potential. researchgate.net This suggests that 3-OMD has the potential to damage neuronal cells. researchgate.net Furthermore, research has shown that 3-OMD can potentiate L-DOPA toxicity in PC12 cells. researchgate.net PC12 cells are also employed as a screening platform for catechol-O-methyltransferase (COMT) inhibitors by measuring changes in dopamine metabolite concentrations. acs.org

Primary Mesencephalic Neurons: Primary cultures of mesencephalic neurons, which contain dopaminergic neurons, are a more direct model for studying the effects of compounds on the neurons most relevant to Parkinson's disease. Research using these cultures has shown that 3-OMD at concentrations of 10 and 100 µM can inhibit the neuroprotective effects of L-DOPA on dopaminergic neurons. caymanchem.comcaymanchem.com In cultures of mesencephalic neurons alone, 3-OMD treatment (10 or 100 µM) was found to decrease the number of tyrosine hydroxylase-positive dopaminergic neurons. nih.gov

Striatal Slices and Co-cultures: To better mimic the cellular environment of the striatum, researchers use striatal slices or co-cultures of mesencephalic neurons and striatal astrocytes. Astrocytes, a type of glial cell, play a supportive role for neurons. nih.gov Studies have revealed that the neuroprotective effect of L-DOPA on dopaminergic neurons is dependent on the presence of striatal astrocytes. nih.gov Significantly, 3-OMD has been shown to inhibit this astrocyte-mediated protective effect of L-DOPA. nih.govmedchemexpress.com It achieves this by inhibiting the uptake of L-DOPA into astrocytes. nih.gov Furthermore, 3-OMD has been observed to inhibit the release of dopamine from rat striatal slices. nih.gov

Table 1: Summary of Key Findings from In Vitro Studies on 3-O-Methyldopa

| Model System | Key Findings | References |

|---|---|---|

| PC12 Neuronal Cells | Impairs dopamine uptake. | researchgate.net |

| Induces cytotoxicity via oxidative stress. | researchgate.net | |

| Potentiates L-DOPA toxicity. | researchgate.net | |

| Primary Mesencephalic Neurons | Inhibits L-DOPA-induced neuroprotection. | caymanchem.comcaymanchem.com |

| Decreases the number of dopaminergic neurons. | nih.gov | |

| Striatal Slices/Co-cultures | Inhibits astrocyte-mediated neuroprotection by L-DOPA. | nih.govmedchemexpress.com |

| Inhibits L-DOPA uptake into astrocytes. | nih.gov | |

| Inhibits dopamine release from striatal slices. | nih.gov |

In Vivo Animal Models (e.g., Rodents, Non-Human Primates)

In vivo animal models are indispensable for understanding the systemic effects of 3-OMD and its impact on behavior and neurochemistry in a living organism.

Rodents: Rats are a common model for studying the effects of 3-OMD. Research has shown that administration of 3-OMD to rats inhibits the striatal uptake and utilization of L-DOPA. nih.gov This leads to significantly lower accumulation of L-DOPA and its metabolites, including dopamine, in the striatum. nih.gov This effect is dose-dependent. nih.gov Intracerebroventricular injection of 3-OMD in rats has been shown to impair locomotor activity and decrease the dopamine turnover rate in the striatum. researchgate.net Studies have also measured the distribution of 3-OMD in various rat tissues, finding the highest levels in the hippocampus and certain cortical areas. nih.gov Furthermore, a mouse model of depression demonstrated that 3-OMD had an improving effect on depressive-like behaviors. medchemexpress.commedchemexpress.com

Non-Human Primates: Due to their close physiological and anatomical similarity to humans, non-human primates (NHPs) like cynomolgus and rhesus monkeys are highly valuable models for brain disease research. mdpi.comzoores.ac.cnresearchgate.net They are considered ideal for studying the human brain. mdpi.com Chemically induced NHP models of Parkinson's disease, often using toxins like MPTP, are widely used for testing potential therapies. zoores.ac.cn Studies in cynomolgus monkeys have been crucial for investigating the interaction between 3-OMD and the transport of L-DOPA and its analogs into the brain. nih.gov

Stereotaxic surgery is a minimally invasive method used to precisely target specific regions within the brain for the administration of substances. berkeley.eduencapsula.com This technique is invaluable for bypassing the blood-brain barrier and delivering compounds like 3-OMD directly to areas of interest in the central nervous system. berkeley.edu The procedure involves using a three-dimensional coordinate system, often based on a brain atlas, to guide the injection cannula or needle to a specific location. berkeley.eduencapsula.com

In research involving 3-OMD, stereotaxic techniques have been used for intracerebroventricular (i.c.v.) injections in rats to study the compound's direct effects on brain function and behavior. researchgate.netahajournals.org For example, i.c.v. administration of 3-OMD was used to demonstrate its impact on locomotor activity and dopamine turnover. researchgate.net This method ensures that the observed effects are due to the compound's action within the brain, independent of peripheral metabolism or transport across the blood-brain barrier. Stereotaxic procedures are also fundamental in gene therapy research, where viral vectors are delivered to specific brain regions like the putamen. nih.govaetna.com

Isotopically labeled compounds are essential tools for tracing the metabolic fate and distribution of molecules in vivo.

Radioactive and Stable Isotopes: Both radioactive isotopes, such as ¹⁴C, and stable heavy isotopes, like deuterium (B1214612) (D or ²H), are used to label 3-OMD. nih.govmedchemexpress.commedchemexpress.combiosynth.com Labeled 3-OMD allows researchers to track its absorption, distribution, metabolism, and excretion (ADME). biosynth.com For instance, studies using ¹⁴C-labeled 3-OMD in rats demonstrated that the compound readily penetrates various tissues, including the brain, and has a biological half-life of about 12-13 hours in the brain and blood. nih.gov Deuterium-labeled 3-OMD serves as a non-radioactive tracer for use in quantitative analysis, particularly in pharmacokinetic studies. medchemexpress.combiosynth.com

Fluorodopa PET Studies: Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in the living brain. oup.com 6-[¹⁸F]fluorodopa (¹⁸F-DOPA) is a radiolabeled analog of L-DOPA that is widely used in PET studies to assess the integrity of the presynaptic dopaminergic system. oup.comrotman-baycrest.on.ca

A key question in Parkinson's disease research has been whether the accumulation of 3-OMD, a major metabolite of L-DOPA, interferes with the brain uptake of L-DOPA itself. nih.gov To investigate this, ¹⁸F-DOPA PET studies have been conducted in non-human primates. In one such study, cynomolgus monkeys were infused with 3-OMD to achieve plasma concentrations similar to those seen in patients on chronic L-DOPA therapy. nih.gov The results showed that these levels of 3-OMD did not alter the rate of ¹⁸F-DOPA transport into the brain. nih.gov This finding suggests that 3-OMD does not significantly inhibit L-DOPA transport at the blood-brain barrier at clinically relevant concentrations. nih.gov PET studies in rhesus monkeys have also been used to compare the metabolic pathways of different fluorinated tyrosine analogs, including the metabolites of ⁶-fluoroDOPA like 3-O-Me-6-FD. snmjournals.org

Table 2: Key Animal Models and Techniques in 3-O-Methyldopa Research

| Model/Technique | Application in 3-OMD Research | Key Findings/Purpose | References |

|---|---|---|---|

| Rodent Models (Rats, Mice) | Investigating systemic and behavioral effects of 3-OMD. | Inhibits striatal L-DOPA uptake; impairs locomotor activity; shows antidepressant-like effects. | researchgate.netnih.govmedchemexpress.com |

| Non-Human Primate Models | Studying effects on the primate brain, which is highly similar to the human brain. | Used to assess the impact of 3-OMD on ¹⁸F-DOPA brain uptake. | mdpi.comnih.gov |

| Stereotaxic Administration | Direct intracerebral injection of 3-OMD. | Bypasses the blood-brain barrier to study direct central effects on behavior and neurochemistry. | researchgate.netberkeley.edu |

| Isotopic Tracers (¹⁴C, D) | Tracing the distribution and metabolism of 3-OMD. | Showed widespread tissue penetration, including the brain, and a half-life of ~12-13 hours. | nih.govmedchemexpress.combiosynth.com |

| Fluorodopa PET Studies | Assessing the influence of 3-OMD on L-DOPA brain transport. | Clinically relevant concentrations of 3-OMD did not inhibit ¹⁸F-DOPA transport into the brain in monkeys. | nih.gov |

Future Research Directions and Unexplored Areas

Elucidating Novel Molecular Targets and Signaling Pathways of 3-OMD

A primary direction for future research is the identification of new molecular targets and signaling pathways affected by 3-OMD. While it's known to compete with L-DOPA for transport across the blood-brain barrier, its downstream effects within the central nervous system are not fully understood. semanticscholar.orgwikipedia.org Studies suggest that 3-OMD may influence dopaminergic neurotransmission and could have neurotoxic effects by generating reactive oxygen species. researchgate.netnih.gov Research indicates that 3-OMD can impair locomotor activity and decrease the dopamine (B1211576) turnover rate in the striatum of rats. researchgate.net

Future investigations should aim to uncover specific receptors, enzymes, or signaling cascades that are directly or indirectly modulated by 3-OMD. For instance, exploring its impact on pathways related to oxidative stress, mitochondrial function, and neuroinflammation could provide crucial insights. semanticscholar.orgresearchgate.net Research has suggested a link between 3-OMD and increased homocysteine levels, which is an amino acid associated with neuronal damage. wikipedia.org Furthermore, understanding how 3-OMD interacts with other neurotransmitter systems beyond the dopaminergic pathway is an important avenue for exploration.

Comprehensive Omics-Based Investigations (e.g., Metabolomics, Proteomics) related to 3-OMD

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to unravel the complex biological consequences of elevated 3-OMD levels. nih.govmdpi.com Metabolomics can provide a broad snapshot of the metabolic shifts that occur in the presence of high 3-OMD concentrations, potentially identifying novel biomarkers and disrupted pathways. nih.govsemanticscholar.org Untargeted metabolomics, in particular, can help in understanding the pathophysiology of diseases like PD by evaluating a wide range of metabolites. nih.gov

Similarly, proteomics can identify changes in protein expression and post-translational modifications in response to 3-OMD, offering a deeper understanding of the cellular machinery affected. mdpi.com Integrating these omics datasets can provide a more holistic view of the systemic impact of 3-OMD, revealing connections between metabolic and protein alterations. mdpi.commdpi.com This integrated approach could be instrumental in identifying new therapeutic targets and developing more effective treatment strategies. mdpi.com

Development of Advanced In Vitro and In Vivo Models to Study 3-OMD Pathophysiology

To better understand the role of 3-OMD in disease, the development of more sophisticated in vitro and in vivo models is essential. While current models, such as cultured neuronal cells and rodent models, have provided valuable information, they may not fully replicate the complexity of human pathophysiology. researchgate.netnih.govuni.lu For instance, many cell lines used are of cancerous origin and their metabolism may differ from that of neurons. uni.lu

Future research should focus on creating models that more accurately mimic the human condition. This could include the use of human-induced pluripotent stem cell (iPSC)-derived neurons from patients, which would allow for the study of 3-OMD's effects in a more genetically relevant context. Advanced in vivo models could involve genetic modifications to better simulate the metabolic environment seen in patients undergoing long-term L-DOPA therapy. wikipedia.org The use of zebrafish models has also shown promise in studying bone and cartilage metabolism, and similar innovative models could be adapted for neurobiological research. nih.gov

Exploration of 3-OMD's Influence on Neurodevelopmental Processes in Experimental Systems

The potential influence of 3-OMD on neurodevelopmental processes is a largely unexplored but critical area of research. Exposure to various substances during critical periods of brain development can have lasting neurological consequences. nih.gov While the focus on 3-OMD has been primarily on its effects in the context of neurodegenerative disease in adults, its potential impact on the developing brain warrants investigation.

Experimental systems could be used to assess whether elevated 3-OMD levels during prenatal or early postnatal life interfere with processes such as neuronal migration, differentiation, and synapse formation. nih.govnih.gov Given that the blood-brain barrier is not fully developed in early life, the developing brain may be particularly vulnerable to substances that can cross it. nih.govmedchemexpress.com Studies in this area could have significant implications for understanding potential risks associated with maternal L-DOPA therapy or in rare metabolic disorders where 3-OMD levels are high from birth, such as in Aromatic L-amino acid decarboxylase (AADC) deficiency. researchgate.net

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Biological Matrices

Accurate and reliable measurement of 3-OMD in complex biological samples like blood, urine, and cerebrospinal fluid is crucial for both research and clinical purposes. ijnc.irnih.gov While current methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are widely used, there is a continuous need for refinement to enhance sensitivity and specificity. ijnc.irnih.gov